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Compound of Interest

Compound Name: Celivarone

Cat. No.: B1668370

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Celivarone is an investigational drug that has undergone clinical trials but has not
been approved for therapeutic use. The information presented in this document is based on
publicly available data from preclinical and clinical studies. Detailed quantitative
pharmacokinetic parameters and comprehensive experimental protocols are not widely
available, likely due to the discontinuation of the drug's development.

Introduction

Celivarone is a non-iodinated benzofuran derivative, structurally analogous to the potent
antiarrhythmic agent amiodarone.[1] Developed as a potential alternative to amiodarone with a
more favorable safety profile, particularly concerning thyroid toxicity, Celivarone was
investigated for the management of both atrial and ventricular arrhythmias.[1] This technical
guide provides a comprehensive overview of the available pharmacokinetic and
pharmacodynamic properties of Celivarone, with a focus on its mechanism of action and data
from key clinical trials.

Pharmacodynamics
Mechanism of Action

Celivarone exhibits a multifactorial mechanism of action, classifying it as a multi-channel
blocking antiarrhythmic agent with properties spanning all four Vaughan-Williams classes.[1] Its
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primary pharmacodynamic effect is the modulation of cardiac ion channel activity, leading to
alterations in the cardiac action potential.

The principal mechanisms of action include:

o Sodium (Na+) Channel Blockade (Class | activity): Celivarone blocks fast sodium channels,
which are responsible for the rapid depolarization phase (Phase 0) of the cardiac action
potential. This action decreases the maximum rate of depolarization and slows conduction
velocity in the atria, ventricles, and His-Purkinje system.

o Beta-Adrenergic Receptor Inhibition (Class Il activity): Celivarone is an inhibitor of 31-
adrenergic receptors.[1] This sympatholytic activity reduces the effects of catecholamines on
the heart, leading to a decrease in heart rate and myocardial contractility.

o Potassium (K+) Channel Blockade (Class Il activity): Celivarone blocks several types of
potassium channels, including the rapid (IKr) and slow (IKs) components of the delayed
rectifier potassium current, as well as the acetylcholine-activated potassium current (IKACh)
and the ultrarapid delayed rectifier potassium current (IKv1.5).[1] This blockade prolongs the
duration of the cardiac action potential and the effective refractory period, which are key
mechanisms for terminating and preventing re-entrant arrhythmias.

e L-type Calcium (Ca2+) Channel Blockade (Class IV activity): Celivarone also blocks L-type
calcium channels, which are involved in the plateau phase of the cardiac action potential and
are the primary carriers of depolarizing current in the sinoatrial and atrioventricular nodes.
This action can slow the sinus rate and atrioventricular nodal conduction.

Signaling Pathway of Celivarone's Multi-Channel
Blockade
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Caption: Celivarone's multi-channel blockade mechanism of action.

Pharmacokinetics

Detailed quantitative data on the absorption, distribution, metabolism, and excretion (ADME) of
Celivarone in humans are not publicly available. DrugBank lists most pharmacokinetic
parameters as "Not Available". The following is a qualitative summary based on the nature of
the compound and information from clinical trial overviews.

Absorption: As Celivarone was administered orally in clinical trials, it is expected to be
absorbed from the gastrointestinal tract.

Distribution: Specific data on plasma protein binding and volume of distribution are not
available.
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Metabolism: The metabolic pathways of Celivarone have not been detailed in the available

literature.

Excretion: The routes and extent of Celivarone and its potential metabolites' excretion are

unknown.

Clinical Trials and Efficacy

Several key clinical trials were conducted to evaluate the efficacy and safety of Celivarone for

the treatment of atrial and ventricular arrhythmias. However, these trials generally failed to

demonstrate a significant therapeutic benefit over placebo.

Key Clinical Trials

Trial Name NCT Identifier Condition Key Findings
No significant
difference in time to
) AF/AFL relapse
Atrial
o compared to placebo.
Fibrillation/Flutter
MAIA NCT00233441 ) ) At lower doses (50 mg
(Maintenance of Sinus
and 100 mg), there
Rhythm) o
was a reduction in
symptomatic
recurrences.
No significant
Atrial difference in the rate
Fibrillation/Flutter of spontaneous
CORYFEE NCT00232310 _ _ _ _
(Conversion to Sinus conversion to sinus
Rhythm) rhythm compared to
placebo.
) Celivarone was not
Ventricular o )
S effective in preventing
Tachycardia/Fibrillatio ] )
ALPHEE NCT00993382 ICD interventions or

n (Prevention of ICD

interventions or death)

sudden death

compared to placebo.

© 2025 BenchChem. All rights reserved.

Tech Support


https://www.benchchem.com/product/b1668370?utm_src=pdf-body
https://www.benchchem.com/product/b1668370?utm_src=pdf-body
https://www.benchchem.com/product/b1668370?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668370?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols (High-Level Overview)

Detailed protocols for the following clinical trials are not fully public. The information below is a
high-level summary derived from published abstracts and trial registry information.

MAIA (Maintenance of Sinus Rhythm in Patients with Atrial Fibrillation/Flutter):

Design: Randomized, double-blind, placebo-controlled, parallel-group study.

» Patient Population: Patients with a recent history of atrial fibrillation or atrial flutter who were
in sinus rhythm at the time of randomization.

¢ Intervention: Patients were randomized to receive once-daily oral doses of Celivarone (50
mg, 100 mg, 200 mg, or 300 mg), amiodarone (as a calibrator), or placebo.

e Primary Endpoint: Time to first recurrence of atrial fibrillation or atrial flutter.

CORYFEE (Conversion of Atrial Fibrillation/Flutter):

Design: Randomized, double-blind, placebo-controlled study.

Patient Population: Patients with ongoing atrial fibrillation or atrial flutter.

Intervention: Patients were randomized to receive once-daily oral doses of Celivarone (300
mg or 600 mg) or placebo.

Primary Endpoint: Rate of spontaneous conversion to sinus rhythm.

ALPHEE (Prevention of ICD Interventions or Death in Patients with an Implantable
Cardioverter-Defibrillator):

» Design: Randomized, double-blind, placebo-controlled, parallel-group study.

o Patient Population: Patients with an implantable cardioverter-defibrillator (ICD) for primary or
secondary prevention of sudden cardiac death.

 Intervention: Patients were randomized to receive once-daily oral doses of Celivarone (50
mg, 100 mg, or 300 mg), amiodarone (as a calibrator), or placebo.
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» Primary Endpoint: Time to first appropriate ICD intervention (shock or anti-tachycardia
pacing) for ventricular tachycardia or ventricular fibrillation, or all-cause mortality.

Clinical Trial Workflow

< & Data Collection
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Caption: General workflow of the Celivarone clinical trials.

Safety and Tolerability

Across the clinical trials, Celivarone was generally reported to have an acceptable safety
profile, with fewer adverse events observed compared to amiodarone in some studies.

Conclusion
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Celivarone is a multi-channel blocking antiarrhythmic agent that demonstrated a plausible
mechanism of action for the treatment of cardiac arrhythmias in preclinical studies. However,
pivotal clinical trials in patients with atrial and ventricular arrhythmias failed to establish its
efficacy. While the safety profile appeared favorable compared to existing agents like
amiodarone, the lack of demonstrated clinical benefit led to the discontinuation of its
development. The absence of detailed, publicly available pharmacokinetic and preclinical data
limits a more in-depth analysis. This guide summarizes the current state of knowledge on
Celivarone for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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